molecular formula C20H36Cl2N2 B13741380 Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French] CAS No. 19236-78-3

Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]

Cat. No.: B13741380
CAS No.: 19236-78-3
M. Wt: 375.4 g/mol
InChI Key: WWVIDLDUGXKAKD-XDFWXMEGSA-N
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Description

Chlorhydrate de methylamino-3-beta amino-17-beta androstene is a chemical compound that belongs to the class of androstane derivatives This compound is known for its significant role in various biochemical and pharmacological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorhydrate de methylamino-3-beta amino-17-beta androstene involves several steps. One common method includes the reaction of androstane derivatives with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of chlorhydrate de methylamino-3-beta amino-17-beta androstene is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced purification techniques ensures that the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Chlorhydrate de methylamino-3-beta amino-17-beta androstene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Various substituents can be introduced into the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles are used to introduce new substituents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorhydrate de methylamino-3-beta amino-17-beta androstene. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications.

Scientific Research Applications

Chlorhydrate de methylamino-3-beta amino-17-beta androstene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other androstane derivatives.

    Biology: The compound is studied for its effects on various biological processes, including hormone regulation.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of chlorhydrate de methylamino-3-beta amino-17-beta androstene involves its interaction with specific molecular targets in the body. It primarily acts on androgen receptors, influencing the production and regulation of hormones. The compound’s effects are mediated through various signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Chlorhydrate de methylamino-3-beta amino-17-beta androstene is unique compared to other androstane derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:

    Androstenedione: An endogenous weak androgen steroid hormone.

    Androstenediol: Another androstane derivative with different biological effects.

    Testosterone: A well-known androgen with distinct physiological roles.

Each of these compounds has unique properties and applications, making chlorhydrate de methylamino-3-beta amino-17-beta androstene a valuable addition to the field of biochemical research.

Properties

CAS No.

19236-78-3

Molecular Formula

C20H36Cl2N2

Molecular Weight

375.4 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-azaniumyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-methylazanium;dichloride

InChI

InChI=1S/C20H34N2.2ClH/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19;;/h4,14-18,22H,5-12,21H2,1-3H3;2*1H/t14-,15-,16-,17-,18-,19-,20-;;/m0../s1

InChI Key

WWVIDLDUGXKAKD-XDFWXMEGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[NH3+])CC=C4[C@@]3(CC[C@@H](C4)[NH2+]C)C.[Cl-].[Cl-]

Canonical SMILES

CC12CCC3C(C1CCC2[NH3+])CC=C4C3(CCC(C4)[NH2+]C)C.[Cl-].[Cl-]

Origin of Product

United States

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